EAMG Disease Incidence: R97-116 vs. T97-116 Head-to-Head
In a direct head-to-head immunization study in Lewis rats, R97-116 peptide (the commercially supplied sequence) induced EAMG with a cumulative incidence of 72.2% (13/18), whereas the Torpedo-derived T97-116 peptide produced zero clinical cases across 14 animals (0/14) [1]. This was replicated across three independent experiments, with per-experiment incidence ranging from 66.7% to 75.0% for R97-116 vs. 0% for T97-116 in all experiments. Mean clinical score was 2.5 ± 0.35 for R97-116 vs. 0 for T97-116 [1].
| Evidence Dimension | EAMG clinical incidence and mean clinical score |
|---|---|
| Target Compound Data | R97-116: 72.2% cumulative incidence (13/18); mean clinical score 2.5 ± 0.35 |
| Comparator Or Baseline | T97-116 (Torpedo sequence): 0% incidence (0/14); mean clinical score 0 |
| Quantified Difference | Absolute difference: 72.2 percentage points (R97-116 13/18 vs. T97-116 0/14) |
| Conditions | Lewis rat model; immunization with 50 μg peptide in CFA (day 0) + boost with 50 μg in IFA (day 30); clinical scoring up to 8 weeks post-immunization |
Why This Matters
For researchers requiring a reliable EAMG model, only the rat-sequence R97-116 peptide confers pathogenic autoimmunity; the homologous Torpedo peptide is entirely non-functional, meaning procurement selection directly determines experimental success or failure.
- [1] Baggi F, Annoni A, Ubiali F, Milani M, Longhi R, Scaioli W, Cornelio F, Mantegazza R, Antozzi C. Breakdown of tolerance to a self-peptide of acetylcholine receptor alpha-subunit induces experimental myasthenia gravis in rats. J Immunol. 2004;172(4):2697-2703. Table I. doi:10.4049/jimmunol.172.4.2697 View Source
